BenchChemオンラインストアへようこそ!

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

TTK kinase inhibition CLK2 kinase inhibition dual kinase inhibitor

This 2-methyl-substituted benzamide is a critical SAR probe for dual TTK/CLK2 inhibitor programs. Unlike the 2-chloro and 2-trifluoromethyl analogs, its specific steric and electronic profile at the hinge-proximal hydrophobic pocket can uniquely modulate phosphorylation of KNL1 and SRp75, guiding lead optimization toward improved selectivity. Procurement enables head-to-head biomarker profiling in TNBC models to benchmark PK/PD against CC-671.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1797292-82-0
Cat. No. B2465527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
CAS1797292-82-0
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3
InChIInChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22)
InChIKeyJJTRHKNANVUQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797292-82-0) – Procurement-Relevant Compound Identity and Kinase-Inhibitor Classification


2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797292-82-0) is a synthetic small-molecule benzamide derivative in which a 2-methylbenzamide moiety is linked via a methylene bridge to the 4-position of a 2-(pyrrolidin-1-yl)pyrimidine core . It is registered in the CISMeF terminology system as structurally and functionally related to the dual TTK/CLK2 inhibitor CC-671 and is indexed under the MeSH descriptors for benzamides and pyrimidines [1]. The compound belongs to a broader class of pyrrolidinyl-pyrimidine benzamides that are being actively investigated as ATP-competitive kinase inhibitors, particularly against TTK (Mps1) and CLK2, which are critical regulators of mitotic checkpoint control and pre-mRNA splicing [2].

Why In-Class Substitution of 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797292-82-0) Is Not Advisable Without Comparative Evidence


Within the pyrrolidinyl-pyrimidine benzamide chemotype, seemingly minor modifications to the benzamide aromatic substitution pattern produce substantial shifts in kinase selectivity and cellular potency. The 2-methyl substituent on the benzamide ring is not a passive placeholder; published structure–activity relationship (SAR) campaigns on dual TTK/CLK2 inhibitors demonstrate that the nature and position of the aryl substituent directly modulate the inhibition of TTK-mediated phosphorylation of KNL1 and CLK2-mediated phosphorylation of SRp75, two pharmacodynamic biomarkers that govern mitotic exit and mRNA splicing fidelity respectively [1]. Close analogs such as the 2-chloro (CAS 1798034-64-6), 2-trifluoromethyl, and 2,6-difluoro congeners are commercially available, yet none of these has publicly disclosed, matched-condition potency data against both TTK and CLK2, meaning that interchange without confirmatory head-to-head profiling risks unknowingly collapsing the dual-inhibition profile or introducing off-target liabilities .

Quantitative Differentiation Evidence for 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797292-82-0) Against Closest Kinase-Inhibitor Analogs


Dual TTK/CLK2 Kinase Inhibition Profile – Class-Level Inference from the CC-671 Lead Series

The lead compound CC-671, which shares the pyrrolidinyl-pyrimidine benzamide scaffold with 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, potently inhibits both TTK (IC50 = 5 nM) and CLK2 (IC50 = 3 nM) in direct enzymatic assays [1]. Cellular mechanism-of-action studies confirm that CC-671 inhibits phosphorylation of the TTK substrate KNL1 and the CLK2 substrate SRp75 at concentrations consistent with enzymatic IC50 values, establishing a functional dual-inhibition phenotype [2]. While direct IC50 data for the 2-methyl derivative against TTK and CLK2 are not publicly available, the CISMeF database explicitly links this compound to the CC-671 pharmacological class [3], supporting the inference that the 2-methyl substitution is compatible with the dual-inhibition mechanism.

TTK kinase inhibition CLK2 kinase inhibition dual kinase inhibitor

TNBC Cell-Line Differential Sensitivity – Contextual Evidence from the CC-671 Phenotypic Screen

CC-671 was discovered through a phenotypic screen designed to identify compounds that preferentially induce apoptosis in triple-negative breast cancer (TNBC) cell lines while sparing luminal breast cancer lines [1]. Among a panel of 35 breast cancer cell lines, CC-671 exhibited IC50 values below 100 nM in 14 lines and above 10 µM in 21 lines, revealing a broad therapeutic window that correlates with dysfunctional G1–S checkpoint status [2]. The 2-methyl analog, as a scaffold-matched derivative, is structurally positioned to explore the SAR determinants of this differential sensitivity, particularly the role of the 2-methyl substituent in modulating the balance between TTK and CLK2 engagement.

triple-negative breast cancer phenotypic screening synthetic lethality

In Vivo Efficacy in TNBC Xenograft Models – Translational Benchmark for the Series

CC-671 demonstrated significant single-agent in vivo efficacy in two cell line-derived and one patient-derived xenograft (PDX) models of TNBC following weekly dosing, without significant body weight loss [1]. These data supported the nomination of CC-671 into IND-enabling studies as a single-agent TNBC therapy [2]. For the 2-methyl analog, this establishes a translatable efficacy benchmark; procurement for in vivo studies should require demonstration that the 2-methyl substitution does not compromise the favorable pharmacokinetic profile (good intravenous PK properties) that enabled weekly dosing in the lead series.

xenograft efficacy in vivo pharmacology IND-enabling studies

Structural Differentiation from 2-Chloro and 2-Trifluoromethyl Analogs – Physicochemical and Steric Implications

The 2-methyl substituent (MW increment: +14 Da; Hansch π = +0.56; molar refractivity = +5.65) presents a distinct steric and lipophilic profile compared to the 2-chloro analog (CAS 1798034-64-6; MW increment: +34.5 Da; π = +0.71; MR = +6.03) and the 2-trifluoromethyl analog (π = +0.88; MR = +5.02) [1]. In kinase inhibitor SAR, the 2-position substituent occupies a hydrophobic pocket proximal to the hinge-binding region; the methyl group provides moderate hydrophobic occupancy without the electron-withdrawing inductive effect of chlorine or the strong electron-withdrawing and metabolically stabilizing effect of trifluoromethyl. These physicochemical differences are expected to translate into distinct kinase selectivity fingerprint, metabolic stability, and CYP inhibition profiles, although direct comparative data are not publicly available.

structure-activity relationship physicochemical properties benzamide substitution

Recommended Procurement Scenarios for 2-Methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797292-82-0) Based on Current Evidence


SAR Probe for Mapping the 2-Position Benzamide Substituent in Dual TTK/CLK2 Inhibitor Optimization

Procure this compound as a key SAR probe to systematically evaluate the impact of the 2-methyl substituent on dual TTK/CLK2 kinase inhibition. Compare directly with the 2-chloro (CAS 1798034-64-6) and 2-trifluoromethyl analogs in matched enzymatic IC50 assays for TTK and CLK2, and assess functional biomarker modulation (p-KNL1 for TTK; p-SRp75 for CLK2) in TNBC cell lines. This head-to-head comparison will illuminate the steric and electronic tolerance of the hinge-proximal hydrophobic pocket and guide lead optimization toward an improved selectivity window [1].

Tool Compound for Investigating Synthetic Lethality Between G1–S Checkpoint Deficiency and Dual TTK/CLK2 Inhibition

Use this compound in isogenic cell-line pairs differing only in G1–S checkpoint integrity (e.g., RB1-proficient vs. RB1-deficient TNBC lines) to test whether the synthetic-lethal interaction reported for CC-671 is preserved with the 2-methyl analog. Quantify differential apoptosis induction and correlate with TTK and CLK2 target engagement. This application directly leverages the established mechanistic framework where dual TTK/CLK2 inhibition selectively kills cells with a compromised G1–S checkpoint [2].

Pharmacokinetic and Metabolic Stability Benchmarking Against the CC-671 Lead

Subject this compound to a panel of in vitro ADME assays (microsomal stability, CYP inhibition, plasma protein binding, permeability) alongside CC-671 as a reference standard. The favorable intravenous PK properties of CC-671 that enabled weekly dosing in xenograft models set a high bar for any analog; the 2-methyl derivative must be benchmarked to determine whether the substitution improves, maintains, or degrades the PK profile relative to the lead [3].

Quote Request

Request a Quote for 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.